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Compound of Interest

Methyl 4-(1,1-
Compound Name:
Dioxothiomorpholino)benzoate

Cat. No.: B1586745

This technical guide provides a comprehensive overview of the spectroscopic characterization
of Methyl 4-(1,1-Dioxothiomorpholino)benzoate, a compound of interest in pharmaceutical
and agrochemical research due to its versatile chemical structure.[1] This document is intended
for researchers, scientists, and drug development professionals, offering in-depth analysis and
practical insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) techniques for the structural elucidation and quality control of this
molecule.

Introduction to Methyl 4-(1,1-
Dioxothiomorpholino)benzoate

Methyl 4-(1,1-Dioxothiomorpholino)benzoate is a small organic molecule featuring a
thiomorpholine 1,1-dioxide moiety attached to a methyl benzoate scaffold. The presence of the
sulfone group, a strong electron-withdrawing group, and the ester functionality, influences the
electronic environment of the aromatic ring, making spectroscopic analysis a powerful tool for
confirming its structure and purity. Accurate interpretation of its spectroscopic data is
paramount for its application in the synthesis of novel bioactive compounds, including potential
anti-cancer agents.[1]
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Below is a diagram of the molecular structure of Methyl 4-(1,1-
Dioxothiomorpholino)benzoate.

Figure 1: Molecular Structure of Methyl 4-(1,1-Dioxothiomorpholino)benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules,
providing detailed information about the chemical environment of individual atoms. For Methyl
4-(1,1-Dioxothiomorpholino)benzoate, both *H and 3C NMR are crucial for confirming the
connectivity of the molecule.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of the title compound would involve the
following steps:

e Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-(1,1-
Dioxothiomorpholino)benzoate in a suitable deuterated solvent (e.g., CDCls or DMSO-ds)
in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with
the analyte.

 Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure
adequate signal dispersion.

e 1H NMR Acquisition: Acquire a one-dimensional *H NMR spectrum using a standard pulse
sequence. Key parameters to optimize include the number of scans, relaxation delay, and
spectral width.

e 13C NMR Acquisition: Acquire a one-dimensional 133C NMR spectrum. Due to the lower
natural abundance of 13C, a greater number of scans will be required to achieve a good
signal-to-noise ratio.

o Data Processing: Process the acquired Free Induction Decay (FID) by applying a suitable
window function, Fourier transformation, phase correction, and baseline correction. Chemical
shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00

ppm.
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Predicted 'H NMR Spectral Data

The following table summarizes the predicted *H NMR chemical shifts, multiplicities, and
integrations for Methyl 4-(1,1-Dioxothiomorpholino)benzoate. These predictions are based
on the analysis of its constituent functional groups and known substituent effects.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (o, ppm)
Aromatic (ortho to -
~8.0 Doublet 2H
COOCHs)
Aromatic (ortho to -N) ~7.0 Doublet 2H
Methylene (adjacent ]
~3.6 Triplet 4H
to N)
Methylene (adjacent )
~3.2 Triplet 4H
to SO2)
Methyl (-OCHs) ~3.9 Singlet 3H

Interpretation of the *'H NMR Spectrum

o Aromatic Region: The aromatic protons are expected to appear as two distinct doublets due
to the para-substitution pattern on the benzene ring. The protons ortho to the electron-
withdrawing ester group will be deshielded and appear at a higher chemical shift (around 8.0
ppm) compared to the protons ortho to the nitrogen of the thiomorpholine ring (around 7.0

ppm).

 Aliphatic Region: The thiomorpholine ring protons are expected to appear as two triplets. The
protons on the carbons adjacent to the nitrogen atom will be slightly more deshielded than
those adjacent to the sulfone group.

o Methyl Group: The methyl protons of the ester group will appear as a sharp singlet at
approximately 3.9 ppm.

Predicted **C NMR Spectral Data
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The predicted 13C NMR chemical shifts are presented in the table below.

Carbon Assignment

Predicted Chemical Shift (o, ppm)

Carbonyl (-C=0) ~166
Aromatic (C-COOCH:s) ~125
Aromatic (C-N) ~150
Aromatic (CH, ortho to -COOCHS3) ~130
Aromatic (CH, ortho to -N) ~115
Methylene (-CH2-N) ~50
Methylene (-CH2-S02) ~52
Methyl (-OCHs) ~52

Interpretation of the **C NMR Spectrum

o Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a characteristic

downfield chemical shift of around 166 ppm.

o Aromatic Carbons: The four distinct aromatic carbon signals confirm the para-substituted

pattern. The carbon attached to the nitrogen will be significantly deshielded, while the carbon

attached to the ester group will be shielded relative to benzene.

 Aliphatic Carbons: The two methylene carbons of the thiomorpholine ring are expected to

have similar chemical shifts, with the carbon adjacent to the sulfone group being slightly

more deshielded.

o Methyl Carbon: The methyl carbon of the ester group will appear at a typical chemical shift of

around 52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule. The IR spectrum of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is expected to
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show characteristic absorption bands for the sulfone, ester, and aromatic moieties.

Experimental Protocol for IR Analysis

o Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt
plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the compound is ground with
dry KBr powder and pressed into a transparent disk.

o Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the empty sample compartment (or a pure KBr
pellet) is recorded first and automatically subtracted from the sample spectrum.

o Data Analysis: The resulting spectrum is analyzed for the presence of characteristic
absorption bands corresponding to specific functional groups.

Predicted

Functional Group Vibrational Mode Intensity
Wavenumber (cm—1)

Sulfone (SO2) Asymmetric Stretch ~1325 Strong
Sulfone (S02) Symmetric Stretch ~1150 Strong
Ester (C=0) Stretch ~1720 Strong
Ester (C-O) Stretch ~1280 Strong
Aromatic C-H Stretch >3000 Medium
Aromatic C=C Stretch ~1600, ~1500 Medium
Aliphatic C-H Stretch <3000 Medium

Interpretation of the IR Spectrum

» Sulfone Group: The most prominent features in the IR spectrum will be the strong absorption
bands corresponding to the asymmetric and symmetric stretching vibrations of the S=0O
bonds in the sulfone group, expected around 1325 cm~! and 1150 cm™1, respectively.[2]
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o Ester Group: A strong, sharp absorption band around 1720 cm~! is characteristic of the C=0
stretching vibration of the ester.[3] Another strong band around 1280 cm~* will correspond to
the C-O stretching vibration.[3]

o Aromatic Ring: The presence of the aromatic ring will be confirmed by C-H stretching
vibrations above 3000 cm~! and C=C stretching vibrations in the 1600-1500 cm~1 region.

 Aliphatic Groups: C-H stretching vibrations of the methylene groups in the thiomorpholine
ring will appear just below 3000 cm~1.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol for MS Analysis

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

« lonization: A suitable ionization technique, such as Electron lonization (El) or Electrospray
lonization (ESI), is used to generate ions from the sample molecules.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Predicted Mass Spectral Data

The molecular formula of Methyl 4-(1,1-Dioxothiomorpholino)benzoate is C12H1sNO4S, with
a molecular weight of 269.32 g/mol . The high-resolution mass spectrum should show a

molecular ion peak corresponding to this mass.
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lon m/z (Predicted) Possible Identity

[M]*+ 269 Molecular lon

[M - OCHs]* 238 Loss of methoxy radical

[M - COOCHs]* 210 Loss of carbomethoxy radical

(CeHeN(CH2)1S01]* 182 Thiomorpholinophenyl
fragment

[CeHsCO]* 105 Benzoyl cation

[CeHs]* 77 Phenyl cation

Interpretation of the Mass Spectrum

The fragmentation pattern will provide valuable structural information. A plausible fragmentation
pathway is illustrated below.

[M]+ - *OCHs [M-OCHs3]*)| -SO2-C2HaN > [CeHsCO]T -CO [CeHs]™
m/z 269 m/z 238 m/z 105 m/z 77

Click to download full resolution via product page

Figure 2: Plausible Fragmentation Pathway of Methyl 4-(1,1-Dioxothiomorpholino)benzoate
in EI-MS

e Molecular lon: The molecular ion peak at m/z 269 will confirm the molecular weight of the

compound.

o Key Fragments: The loss of a methoxy radical (*OCHs) to give a fragment at m/z 238 is a
common fragmentation pathway for methyl esters.[4] The presence of a strong peak at m/z
105, corresponding to the benzoyl cation, and a subsequent loss of carbon monoxide to give
the phenyl cation at m/z 77, would be characteristic of the methyl benzoate moiety.[5][6] The
fragmentation of the thiomorpholine dioxide ring may also lead to characteristic losses. The
fragmentation of sulfones can be complex, but a common fragmentation is the loss of SOa.

[7]8]
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Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive
approach for the structural characterization of Methyl 4-(1,1-Dioxothiomorpholino)benzoate.
This guide has outlined the expected spectroscopic data and provided a framework for its
interpretation, which is essential for ensuring the identity, purity, and quality of this important
chemical intermediate in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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